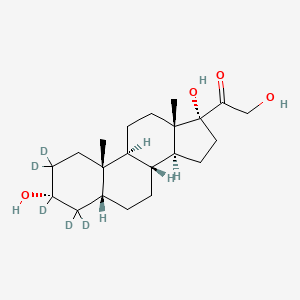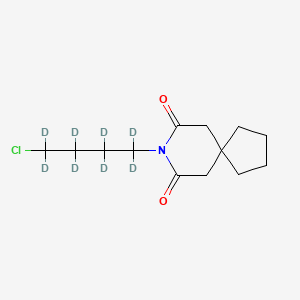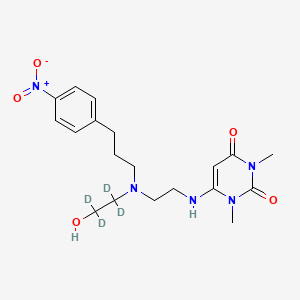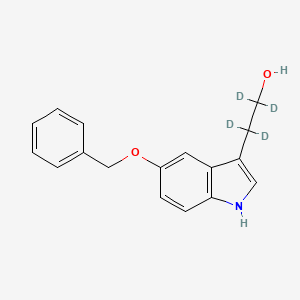
Comanthoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comanthosid A is a naturally occurring flavonoid glycoside isolated from the plant Comanthosphace japonica . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties . The compound has a molecular formula of C24H24O12 and a molecular weight of 504.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Comanthosid A can be synthesized through various chemical reactions involving the glycosylation of flavonoid precursors. The typical synthetic route involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods: Industrial production of Comanthosid A primarily involves extraction from natural sources such as Comanthosphace japonica. The extraction process includes solvent extraction, followed by purification techniques like column chromatography . The compound is then crystallized to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Comanthosid A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Comanthosid A to its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the glycosidic and flavonoid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Comanthosid A, which can have different biological activities and properties .
Scientific Research Applications
Comanthosid A has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other flavonoid glycosides like Linaroside and Comanthoside B.
Biology: The compound is studied for its role in cellular processes and its potential as a bioactive molecule.
Mechanism of Action
Comanthosid A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anti-tumor Activity: Comanthosid A induces apoptosis in tumor cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Linaroside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Comanthoside B: A derivative of Comanthosid A with enhanced biological activities.
Uniqueness: Comanthosid A is unique due to its specific glycosidic structure, which contributes to its distinct biological activities. Its ability to act as a precursor for other bioactive compounds further highlights its importance in scientific research .
Properties
Molecular Formula |
C24H24O12 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H24O12/c1-31-11-6-4-10(5-7-11)13-8-12(25)16-14(34-13)9-15(21(32-2)17(16)26)35-24-20(29)18(27)19(28)22(36-24)23(30)33-3/h4-9,18-20,22,24,26-29H,1-3H3/t18-,19-,20+,22-,24+/m0/s1 |
InChI Key |
BWUMQHHQRFRBKZ-MJRVOHGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)OC)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)













